molecular formula C39H74O5 B3421221 1-Stearoyl-2-oleoylglycerol CAS No. 21059-30-3

1-Stearoyl-2-oleoylglycerol

Cat. No.: B3421221
CAS No.: 21059-30-3
M. Wt: 623.0 g/mol
InChI Key: SAEPUUXWQQNLGN-ZZEZOPTASA-N
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Description

1-Stearoyl-2-oleoylglycerol is a type of diacylglycerol, which is a glycerol molecule bonded to two fatty acid chains. In this compound, the stearoyl group is attached to the first carbon of the glycerol backbone, and the oleoyl group is attached to the second carbon. This compound is commonly found in various natural fats and oils and plays a significant role in biological systems as an intermediate in the biosynthesis and metabolism of triglycerides and phospholipids .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Stearoyl-2-oleoylglycerol can be synthesized through enzymatic or chemical methods. One common method involves the esterification of glycerol with stearic acid and oleic acid in the presence of a catalyst such as sulfuric acid or an enzyme like lipase. The reaction is typically carried out at elevated temperatures to facilitate the esterification process .

Industrial Production Methods

In industrial settings, this compound is often produced through the fractionation of natural fats and oils. For example, it can be obtained from the fractionation of cocoa butter or palm oil, where the desired diacylglycerol is separated from other components using techniques such as solvent extraction and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-Stearoyl-2-oleoylglycerol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Stearoyl-2-oleoylglycerol has numerous applications in scientific research:

Mechanism of Action

1-Stearoyl-2-oleoylglycerol exerts its effects primarily through its role as an intermediate in lipid metabolism. It can act as a substrate for enzymes such as lipases and phospholipases, which catalyze the hydrolysis of ester bonds. This compound also participates in signaling pathways by serving as a precursor for bioactive lipids like diacylglycerol and phosphatidic acid, which are involved in cellular processes such as membrane trafficking and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Stearoyl-2-oleoylglycerol is unique due to its specific combination of stearoyl and oleoyl groups, which confer distinct physical and chemical properties. This combination affects its melting point, solubility, and reactivity, making it suitable for specific applications in food, cosmetics, and pharmaceuticals .

Properties

IUPAC Name

[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20,37,40H,3-17,19,21-36H2,1-2H3/b20-18-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEPUUXWQQNLGN-ZZEZOPTASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H74O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310187
Record name 1-Stearoyl-2-oleoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

623.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21059-30-3
Record name 1-Stearoyl-2-oleoylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21059-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Stearoyl-2-oleoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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